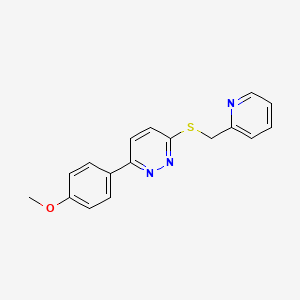

3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the introduction of the methoxyphenyl group, and the addition of the pyridin-2-ylmethylsulfanyl group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, the methoxyphenyl group, and the pyridin-2-ylmethylsulfanyl group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The pyridazine ring, the methoxyphenyl group, and the pyridin-2-ylmethylsulfanyl group could all potentially participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .Applications De Recherche Scientifique

Herbicidal Activities

Compounds structurally related to 3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine have been investigated for their herbicidal properties. Notably, derivatives of 3-substituted benzyloxy or phenoxy groups attached to a pyridazine ring have demonstrated significant herbicidal activities, underlining the critical role of the substituted phenoxy group and the electron-withdrawing group for enhanced effectiveness. This area of research highlights the potential application of these compounds in agricultural science for the development of novel herbicides with high activity and specificity (Xu et al., 2012).

Antiviral Activity

Research into antiviral compounds has identified derivatives of the pyridazine class as potent inhibitors of rhinoviruses, suggesting a promising avenue for therapeutic intervention against common cold viruses. The study underscores the variable susceptibility among different rhinovirus serotypes to these compounds, paving the way for targeted antiviral drug development (Andries et al., 2005).

Antibacterial Activity

The reactivity of 3-hydrazino-4-(2-methoxymethylphenyl)-6-aryl pyridazine towards various reagents has led to the synthesis of novel heterocycles with significant antibacterial activity. These findings highlight the potential of such compounds in the development of new antibacterial agents to combat resistant bacterial strains (Mohamed, 2004).

Chemical Sensing

A notable application of pyridazine derivatives includes the development of fluorescent probes for metal ion detection. Specifically, a water-soluble, small molecular weight fluorescent probe based on the pyridine-pyridone skeleton demonstrated enhanced fluorescence in the presence of Zn(2+), indicating its utility in chemical sensing and environmental monitoring (Hagimori et al., 2011).

Water Oxidation Catalysis

In the field of catalysis, certain Ru complexes incorporating pyridazine ligands have shown effectiveness in water oxidation reactions. This research opens new pathways for developing catalysts that are crucial for energy conversion processes, particularly in the context of renewable energy sources (Zong & Thummel, 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-21-15-7-5-13(6-8-15)16-9-10-17(20-19-16)22-12-14-4-2-3-11-18-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHCYLJWENEXQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2759509.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide](/img/structure/B2759511.png)

![2,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2759515.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2759516.png)